



Application Notes and Protocols for Mitochondrial Calcium Imaging Using ITH12575

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central regulators of intracellular calcium (Ca²⁺) signaling. The precise control of mitochondrial Ca²⁺ levels is crucial for cellular bioenergetics, signaling, and survival. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in a variety of pathologies, including neurodegenerative diseases and cardiovascular disorders.

The mitochondrial sodium-calcium exchanger (NCLX) is the primary efflux pathway for Ca²⁺ from the mitochondrial matrix, playing a critical role in maintaining mitochondrial Ca²⁺ homeostasis. **ITH12575** is a potent and selective inhibitor of NCLX, derived from the well-characterized NCLX inhibitor, CGP37157.[1][2] By blocking the extrusion of Ca²⁺, **ITH12575** allows for the study of the consequences of elevated mitochondrial Ca²⁺ levels and the role of NCLX in various cellular processes.

These application notes provide a detailed protocol for utilizing **ITH12575** to investigate mitochondrial Ca²⁺ dynamics in cultured mammalian cells using fluorescence microscopy.

Principle of the Assay

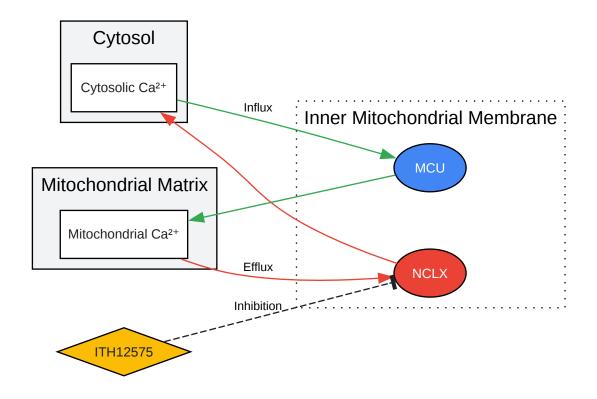
This protocol employs a fluorescent Ca²⁺ indicator, Rhod-2 AM, to visualize and quantify changes in mitochondrial Ca²⁺ concentration. Rhod-2 AM is a cell-permeant acetoxymethyl (AM) ester that passively diffuses across the plasma membrane. Once inside the cell,



esterases cleave the AM group, trapping the Rhod-2 dye in the cytoplasm. Due to its positive charge, Rhod-2 preferentially accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon binding to Ca²⁺, the fluorescence intensity of Rhod-2 increases significantly, allowing for the detection of changes in mitochondrial Ca²⁺ levels.

ITH12575 is used to inhibit NCLX, thereby preventing the efflux of Ca²⁺ from the mitochondria. This leads to an accumulation of Ca²⁺ in the mitochondrial matrix, which can be measured as an increase in Rhod-2 fluorescence. This experimental approach allows for the investigation of NCLX function and the downstream effects of altered mitochondrial Ca²⁺ signaling.

Signaling Pathway of Mitochondrial Calcium Homeostasis



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Caption: Mitochondrial Ca²⁺ homeostasis is maintained by the influx of Ca²⁺ through the mitochondrial calcium uniporter (MCU) and efflux via the Na⁺/Ca²⁺ exchanger (NCLX). **ITH12575** specifically inhibits NCLX, leading to the accumulation of Ca²⁺ within the mitochondrial matrix.



Materials and Reagents

Reagent	Supplier	Catalog No.	Storage
ITH12575	(Specify)	(Specify)	-20°C
Rhod-2 AM	Thermo Fisher Scientific	R1245MP	-20°C
Pluronic F-127	Thermo Fisher Scientific	P3000MP	Room Temp
DMEM, high glucose	Gibco	(Specify)	4°C
Fetal Bovine Serum (FBS)	Gibco	(Specify)	-20°C
Penicillin- Streptomycin	Gibco	(Specify)	-20°C
Trypsin-EDTA	Gibco	(Specify)	4°C
Hanks' Balanced Salt Solution (HBSS)	Gibco	(Specify)	4°C
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich	(Specify)	Room Temp
Digitonin	Sigma-Aldrich	(Specify)	4°C
Ionomycin	Sigma-Aldrich	(Specify)	-20°C
EGTA	Sigma-Aldrich	(Specify)	Room Temp

Experimental Protocol Cell Culture

1.1. Culture mammalian cells (e.g., HeLa, SH-SY5Y, or primary neurons) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. 1.2. Maintain cells in a humidified incubator at 37°C with 5% CO₂. 1.3. For imaging experiments, seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.



Reagent Preparation

- 2.1. **ITH12575** Stock Solution (10 mM): Dissolve the appropriate amount of **ITH12575** in cell culture grade DMSO. Aliquot and store at -20 $^{\circ}$ C. 2.2. Rhod-2 AM Staining Solution (5 μ M):
- Prepare a 5 mM stock solution of Rhod-2 AM in DMSO.
- Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
- On the day of the experiment, dilute the Rhod-2 AM stock solution to a final concentration of 5 μM in HBSS.
- Add an equal volume of 20% Pluronic F-127 to the diluted Rhod-2 AM solution to aid in dye solubilization. 2.3. Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.

Cell Staining with Rhod-2 AM

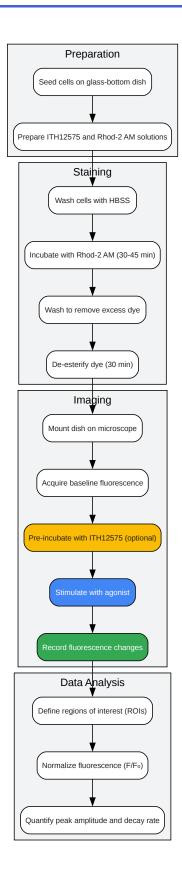
3.1. Wash the cultured cells twice with pre-warmed HBSS. 3.2. Add the 5 μ M Rhod-2 AM staining solution to the cells. 3.3. Incubate the cells for 30-45 minutes at 37°C in the dark. 3.4. Wash the cells three times with pre-warmed HBSS to remove excess dye. 3.5. Add fresh HBSS to the cells and allow them to de-esterify the dye for an additional 30 minutes at room temperature in the dark.

Mitochondrial Calcium Imaging

4.1. Mount the glass-bottom dish or coverslip onto the stage of a fluorescence microscope equipped with a camera and appropriate filters for Rhod-2 (Excitation/Emission: \sim 552/581 nm). 4.2. Acquire a baseline fluorescence recording for 2-5 minutes to establish a stable signal. 4.3. To induce a cytosolic Ca²+ transient and subsequent mitochondrial uptake, stimulate the cells with an appropriate agonist (e.g., ATP, histamine, or ionomycin). 4.4. To investigate the effect of ITH12575, pre-incubate the cells with the desired concentration of ITH12575 (typically 1-10 μ M) for 15-30 minutes before agonist stimulation. 4.5. Record the changes in Rhod-2 fluorescence over time.

Experimental Workflow





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